molecular formula C20H14F2N2O B12603436 1H-Isoindol-1-one, 5-[(2,4-difluorophenyl)amino]-2,3-dihydro-2-phenyl- CAS No. 918330-23-1

1H-Isoindol-1-one, 5-[(2,4-difluorophenyl)amino]-2,3-dihydro-2-phenyl-

Cat. No.: B12603436
CAS No.: 918330-23-1
M. Wt: 336.3 g/mol
InChI Key: ZTDQLFPCCJPCAE-UHFFFAOYSA-N
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Description

This compound belongs to the isoindolinone family, characterized by a bicyclic structure comprising a benzene ring fused to a lactam. The target molecule features:

  • A 2-phenyl group at position 2 of the isoindolinone core.
  • A 5-[(2,4-difluorophenyl)amino] substituent, introducing fluorine atoms at the 2- and 4-positions of the aniline moiety.

Fluorine atoms enhance lipophilicity, metabolic stability, and bioavailability, making this compound relevant for pharmaceutical research, particularly in kinase inhibition or antimicrobial applications .

Properties

CAS No.

918330-23-1

Molecular Formula

C20H14F2N2O

Molecular Weight

336.3 g/mol

IUPAC Name

5-(2,4-difluoroanilino)-2-phenyl-3H-isoindol-1-one

InChI

InChI=1S/C20H14F2N2O/c21-14-6-9-19(18(22)11-14)23-15-7-8-17-13(10-15)12-24(20(17)25)16-4-2-1-3-5-16/h1-11,23H,12H2

InChI Key

ZTDQLFPCCJPCAE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)N1C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Isoindol-1-one, 5-[(2,4-difluorophenyl)amino]-2,3-dihydro-2-phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 2,4-difluoroaniline with a suitable isoindoline precursor under specific conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Isoindol-1-one, 5-[(2,4-difluorophenyl)amino]-2,3-dihydro-2-phenyl- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Isoindol-1-one, 5-[(2,4-difluorophenyl)amino]-2,3-dihydro-2-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Isoindol-1-one, 5-[(2,4-difluorophenyl)amino]-2,3-dihydro-2-phenyl- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents logP (Calculated) Notable Properties
Target Compound C20H15F2N2O* 337.35 2-phenyl, 5-(2,4-difluoroanilino) ~2.8 (estimated) High lipophilicity; potential for CNS penetration
5-(2-Nitroanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one (CAS 918330-13-9) C20H15N3O3 345.35 2-phenyl, 5-(2-nitroanilino) ~3.1 Nitro group increases reactivity; possible mutagenicity
2-[3-(2,4-Difluorophenyl)-2-propynyl]-2,3-dihydro-1H-isoindol-1-one (CAS 877145-70-5) C17H11F2NO 283.27 2-propynyl, 3-(2,4-difluorophenyl) ~2.5 Alkyne group enables click chemistry; lower polarity
5-Bromo-2-propyl-2,3-dihydro-1H-isoindol-1-one (CAS 807343-17-5) C11H12BrNO 254.12 2-propyl, 5-bromo ~2.3 Bromine enhances electrophilicity; useful in cross-coupling

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The nitro group in increases reactivity but raises toxicity concerns, whereas fluorine in the target compound balances stability and bioavailability.
  • Alkyne vs. Amino Linkers: The propynyl group in offers synthetic versatility (e.g., Huisgen cycloaddition), while the anilino group in the target compound may facilitate hydrogen bonding in biological targets.

Biological Activity

1H-Isoindol-1-one, 5-[(2,4-difluorophenyl)amino]-2,3-dihydro-2-phenyl- (CAS No. 918330-23-1) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H14F2N2OC_{20}H_{14}F_{2}N_{2}O with a molecular weight of 336.3 g/mol. It features an isoindole core that is known for its diverse biological activities. The specific structure includes a phenyl group and a difluorophenyl amino substituent, which may influence its interaction with biological targets.

Key Properties:

PropertyValue
Molecular FormulaC20H14F2N2O
Molecular Weight336.3 g/mol
CAS Number918330-23-1
XLogP34.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4

Biological Activity

Research indicates that compounds with isoindole structures exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Several studies have highlighted the anticancer potential of isoindole derivatives. For instance, compounds similar to 1H-Isoindol-1-one have demonstrated cytotoxic effects against various cancer cell lines:

  • Breast Cancer (MCF-7) : IC50 values as low as 0.28 µg/mL have been reported for structurally similar compounds.
  • Lung Carcinoma (A549) : Similar low IC50 values indicate potent activity against lung cancer cells.

The mechanism often involves the inhibition of tubulin polymerization, disrupting the mitotic spindle formation in cancer cells, leading to apoptosis.

Antimicrobial Activity

Isoindole derivatives have also shown promising results in antimicrobial assays. The presence of fluorine atoms in the structure enhances the lipophilicity and membrane permeability of these compounds, potentially increasing their efficacy against bacterial strains.

The biological activity of 1H-Isoindol-1-one can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Binding : It could bind to specific receptors or proteins involved in cell signaling pathways.
  • Induction of Apoptosis : By disrupting normal cellular processes, it can trigger programmed cell death in malignant cells.

Case Studies

Several studies have been conducted to evaluate the biological activity of isoindole derivatives:

  • Study on Cytotoxicity :
    • A study evaluated the cytotoxic effects of various isoindole derivatives on human cancer cell lines.
    • Results indicated that modifications at the phenyl ring significantly impacted the cytotoxic potency.
  • Antimicrobial Evaluation :
    • Another study focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • The results demonstrated that certain derivatives exhibited significant antibacterial activity, suggesting potential for therapeutic applications.

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